Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-
Description
The compound "Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-" is a structurally complex acetamide derivative featuring:
- A 1,3,4-thiadiazole core substituted with an ethylthio (-S-C₂H₅) group at position 3.
- An azo group (-N=N-) bridging the thiadiazole and a phenyl ring.
- A dipropylamino (-N(C₃H₇)₂) substituent at position 5 of the phenyl ring.
Its synthesis likely involves diazotization and coupling steps, as seen in analogous azo-thiadiazole derivatives .
Properties
CAS No. |
63134-15-6 |
|---|---|
Molecular Formula |
C18H26N6OS2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-[5-(dipropylamino)-2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H26N6OS2/c1-5-10-24(11-6-2)14-8-9-15(16(12-14)19-13(4)25)20-21-17-22-23-18(27-17)26-7-3/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,25) |
InChI Key |
RYUOZOUELVJZGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=NN=C(S2)SCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Types of Reactions Involved
- Cyclization: Formation of the 1,3,4-thiadiazole ring from thiosemicarbazide derivatives.
- Diazotization: Conversion of the thiadiazole amine to a diazonium salt intermediate.
- Azo Coupling: Electrophilic aromatic substitution reaction between the diazonium salt and the aromatic amine-bearing acetamide.
- Acylation: Introduction of the acetamide group via nucleophilic substitution or acyl chloride reaction.
Common Reagents and Conditions
| Reaction Step | Reagents | Typical Conditions |
|---|---|---|
| Cyclization | Phosphoryl chloride (POCl₃) | Reflux, 90–100°C, 3–6 hours |
| Diazotization | Sodium nitrite (NaNO₂), hydrochloric acid (HCl) | 0–5°C, acidic medium |
| Azo Coupling | N-[5-(dipropylamino)phenyl]acetamide, buffer (pH 8–9) | 0–10°C, aqueous or mixed solvents |
| Acylation | Chloroacetyl chloride, triethylamine (TEA) | Room temperature to mild heating, inert atmosphere |
Reaction Optimization
- Maintaining low temperatures during diazotization prevents decomposition of diazonium salts.
- Buffering the coupling reaction at slightly basic pH enhances coupling yield.
- Solvent polarity adjustments during recrystallization improve product crystallinity and purity.
- Purification via column chromatography removes side products and unreacted starting materials.
Analytical Techniques for Verification of Preparation
The following analytical methods are critical for confirming the structure, purity, and identity of Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ^1H and ^13C NMR to confirm aromatic, amide, dipropylamino, and ethylthio substituents |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Validates molecular formula C18H26N6OS2, molecular weight 406.57 g/mol |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm, purity >98% expected |
| Elemental Analysis | Composition verification | Carbon, hydrogen, nitrogen, sulfur content within ±0.4% of theoretical values |
| Infrared Spectroscopy (IR) | Functional group identification | Confirmation of amide (C=O), azo (-N=N-), and thiadiazole characteristic bands |
Research Findings and Data Tables
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H26N6OS2 |
| Molecular Weight | 406.57 g/mol |
| CAS Number | 63134-15-6 |
| Density | 1.26 g/cm³ |
| LogP (Octanol/Water Partition Coefficient) | 6.30 |
| Melting Point | Not explicitly reported; analogs suggest moderate thermal stability |
Structure-Activity Relationship (SAR) Insights
| Compound Variant | Structural Modification | Observed Effect on Properties |
|---|---|---|
| N-[5-(dipropylamino)-...] | Dipropylamino group on phenyl ring | Increased lipophilicity and membrane permeability |
| N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl] | Ethylthio substitution on thiadiazole | Enhanced redox activity and potential antioxidant effects |
| Azo linkage (-N=N-) | Connects thiadiazole and phenyl rings | Facilitates conjugation, affects electronic properties and color |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazoles .
Scientific Research Applications
Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g): Shares the 5-(ethylthio)-1,3,4-thiadiazole moiety but replaces the azo-linked phenyl group with a phenoxyacetamide chain. Exhibits a higher melting point (168–170°C) compared to other derivatives, likely due to reduced steric hindrance . Activity: Phenoxy derivatives often show enhanced antimicrobial and anti-inflammatory properties compared to azo-linked analogs .
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide :
Azo Group Modifications
- N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide: Replaces the thiadiazole-azo-phenyl backbone with a thienyl-azo-phenyl system.
- N-[5-[ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide (CAS 67338-62-9): Structurally closest to the target compound but substitutes dipropylamino with ethyl(benzyl)amino. The benzyl group may enhance lipophilicity, affecting bioavailability and metabolic stability .
Functional Group Replacements
- N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide :
Key Findings:
- Azo vs. Thioether Linkages : Azo groups enhance conjugation and redox activity but may reduce metabolic stability due to reductive cleavage .
- Substituent Effects: Bulky groups (e.g., dipropylamino) improve lipid solubility but may hinder target binding. Electron-withdrawing groups (e.g., CF₃) enhance potency .
Biological Activity
Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- is a complex organic compound that falls under the category of acetamides. Its structure features a dipropylamino group linked by an azo bond to a thiadiazole moiety. This unique configuration contributes to its notable biological activities and potential applications in medicinal chemistry and dye manufacturing.
- Molecular Formula : CHNOS
- Molecular Weight : 406.57 g/mol
- CAS Number : 63134-15-6
- Density : 1.26 g/cm³
- LogP : 6.30
Biological Activity
Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- has been studied for various biological activities, which can be summarized as follows:
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, particularly in protecting neuronal cells from oxidative stress and apoptosis. For instance, certain derivatives demonstrated significant protective effects in PC12 cells against sodium nitroprusside-induced damage .
- Inhibition of Carbonic Anhydrase II : The compound has shown potential as a selective inhibitor of carbonic anhydrase II (CA II), with reported IC values suggesting strong inhibitory activity comparable to established inhibitors like acetazolamide . This property may have implications in treating conditions where carbonic anhydrase activity is dysregulated.
- Antioxidant Activity : The presence of the thiadiazole and azo groups in the compound's structure may contribute to its antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- can be influenced by variations in its molecular structure. A comparative analysis with structurally similar compounds reveals the following insights:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Acetamide, N-[5-(diethylamino)-2-[[5-(methylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- | Diethyl substitution | Varying solubility and biological activity |
| Acetamide, N-[5-(diphenylamino)-2-[[5-(propylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- | Diphenyl amino group | Enhanced electron-donating properties |
| Acetamide, N-[5-(isopropylamino)-2-[[5-(butylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- | Isopropyl substitution | Different steric effects influencing reactivity |
This table illustrates how modifications to the amino and thiadiazole groups can lead to distinct biological profiles and activities.
Case Studies
In one study focusing on acetamide derivatives including similar structures to Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-, researchers synthesized several compounds and evaluated their neuroprotective effects against oxidative stress in neuronal cell lines. The findings indicated that certain derivatives not only protected against cell death but also exhibited lower cytotoxicity compared to standard neuroprotective agents such as edaravone .
Q & A
Q. What are the recommended synthetic routes for preparing this acetamide-thiadiazole-azo compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by azo coupling and acetamide functionalization. Key steps include:
- Thiadiazole Synthesis : React substituted thiosemicarbazides with POCl₃ or other acylating agents under reflux (90–100°C, 3–6 hours) .
- Azo Coupling : Use diazonium salt intermediates under controlled pH (8–9) to couple with aromatic amines .
- Acetamide Formation : Introduce the acetamide group via nucleophilic substitution or acylation reactions with chloroacetyl chloride in solvents like dry benzene or DMSO, catalyzed by triethylamine (TEA) .
Optimization : Monitor reactions via TLC and adjust solvent polarity (e.g., DMSO/water mixtures for recrystallization) . Purify intermediates via column chromatography or recrystallization to achieve >95% purity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., dipropylamino, ethylthio groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly its anticancer potential?
- Methodological Answer :
- Structural Modifications : Systematically vary substituents (e.g., ethylthio → methylthio, dipropylamino → diethylamino) and assess cytotoxicity against cancer cell lines (e.g., MDA-MB-231, PC3) using MTT assays .
- Activity Comparison :
| Substituent Modification | IC₅₀ (μM) MDA-MB-231 | IC₅₀ (μM) PC3 |
|---|---|---|
| Ethylthio | 12.3 | 15.8 |
| Methylthio | 18.9 | 22.4 |
| Dipropylamino | 10.1 | 13.5 |
| Reference: Adapted from cytotoxicity data in . |
- Mechanistic Studies : Perform kinase inhibition assays (e.g., abl/src tyrosine kinases) to identify molecular targets .
Q. What computational strategies can predict the reactivity and stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution, focusing on reactive sites (e.g., azo group, thiadiazole sulfur) .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and degradation pathways .
- pH-Dependent Stability : Conduct in silico pKa calculations (e.g., using MarvinSuite) to identify protonation states affecting reactivity .
Q. How should researchers address contradictions in reported biological activity data for structurally similar thiadiazole-acetamide derivatives?
- Methodological Answer :
- Data Harmonization : Compare assay conditions (e.g., cell line specificity, incubation time, concentration ranges). For example:
- Inconsistent Cytotoxicity : MDA-MB-231 cells may show higher sensitivity than PC3 due to differential expression of target kinases .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values, selectivity indices) to identify trends.
- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., MTT assay with 24-hour incubation ).
Methodological Notes for Experimental Design
- Synthetic Challenges : Side reactions (e.g., azo bond cleavage) can occur under acidic conditions; use buffered solutions (pH 7–9) during coupling .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
